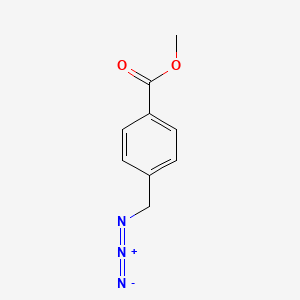

Methyl 4-(azidomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(azidomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-7(3-5-8)6-11-12-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYTUYIOZGWZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459766 | |

| Record name | Methyl 4-(azidomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94341-53-4 | |

| Record name | Methyl 4-(azidomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Methyl 4-(azidomethyl)benzoate for research

An In-depth Technical Guide to Methyl 4-(azidomethyl)benzoate for Advanced Research

This guide provides an in-depth exploration of Methyl 4-(azidomethyl)benzoate, a versatile bifunctional molecule essential for modern chemical biology, drug discovery, and materials science. We will delve into its core chemical properties, synthesis, reactivity, and critical safety protocols, offering field-proven insights to empower researchers in leveraging this compound's full potential.

Introduction: A Molecular Linchpin for Chemical Innovation

Methyl 4-(azidomethyl)benzoate is a strategically designed organic compound featuring a para-substituted benzene ring bearing two key functional groups: a methyl ester and an azidomethyl group. This unique architecture makes it an invaluable tool for researchers. The azide moiety serves as a high-energy "handle" for specific chemical ligations, most notably the Nobel Prize-winning azide-alkyne "click" chemistry.[1] Concurrently, the methyl ester provides a site for further chemical modification, such as hydrolysis to a carboxylic acid, enabling subsequent amide bond formation or other derivatizations. This dual functionality allows for the elegant and efficient linking of diverse molecular entities.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application.

Physicochemical Properties

The key properties of Methyl 4-(azidomethyl)benzoate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 94341-53-4 | [2] |

| Molecular Formula | C₉H₉N₃O₂ | [2] |

| Molecular Weight | 191.19 g/mol | [2] |

| Appearance | Typically a solid or oil | N/A |

| Storage Conditions | Store in a freezer at -20°C, in a dark place under an inert atmosphere.[2] |

Stability and Safety Considerations

The presence of the azide functional group (-N₃) classifies Methyl 4-(azidomethyl)benzoate as an energetic compound that requires careful handling.[3][4]

-

Thermal and Shock Sensitivity : Organic azides can be sensitive to heat, shock, and friction, which can lead to rapid and explosive decomposition.[4][5] It is crucial to avoid heating the neat compound and to handle it with non-metal spatulas.[6]

-

Structural Stability Assessment : The stability of organic azides can be estimated using two key principles:

-

Carbon-to-Nitrogen Ratio (C/N) : The ratio of carbon atoms to nitrogen atoms should ideally be greater than 3. For Methyl 4-(azidomethyl)benzoate (C₉H₉N₃O₂), the C/N ratio is 9/3 = 3. This places it on the borderline of compounds that can be isolated but should be handled with care and stored appropriately.[3]

-

Rule of Six : This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient "dilution" to render the compound relatively safe for handling.[5] With nine carbons to one azide group, this compound satisfies the Rule of Six.

-

Despite its relative stability based on these rules, it must always be treated as a potentially explosive material.

Spectroscopic Data

-

Infrared (IR) Spectroscopy : The IR spectrum of an azidomethyl compound is characterized by a strong, sharp absorption band for the asymmetric stretch of the azide group, typically appearing around 2100 cm⁻¹. Other notable peaks would include those for the C=O stretch of the ester (around 1720 cm⁻¹) and aromatic C-H vibrations.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expected signals would include singlets for the methyl ester protons (-OCH₃) and the benzylic protons (-CH₂N₃), along with doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: Key resonances would correspond to the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon attached to the azide, and the methyl carbon of the ester.

-

Synthesis and Purification

The most common and straightforward synthesis of Methyl 4-(azidomethyl)benzoate involves a nucleophilic substitution reaction. The starting material, Methyl 4-(bromomethyl)benzoate, is readily available and serves as an excellent electrophile.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Methyl 4-(azidomethyl)benzoate.

Step-by-Step Synthesis Protocol

Causality : This protocol utilizes the high nucleophilicity of the azide ion (N₃⁻) to displace the bromide from the benzylic position of Methyl 4-(bromomethyl)benzoate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation while leaving the azide anion highly reactive.

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

-

Reagent Addition : Add sodium azide (NaN₃, ~1.2 eq) to the solution. Note : Handle sodium azide with extreme care as it is highly toxic.

-

Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching and Extraction : Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. The aqueous wash removes the DMF and inorganic salts.

-

Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask excessively.

-

Purification : The crude product can be purified by silica gel column chromatography. Never attempt to purify by distillation , as this can lead to explosive decomposition.[9]

Reactivity and Core Applications

The utility of Methyl 4-(azidomethyl)benzoate stems from the orthogonal reactivity of its two functional groups. The azide is primarily used for bio-conjugation via "click" chemistry.

The Cornerstone Application: Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction involving this compound.[1] It allows for the covalent linkage of the azide-containing molecule to another molecule bearing a terminal alkyne, forming a stable 1,2,3-triazole ring. This reaction is renowned for its high efficiency, specificity, and tolerance of a wide range of functional groups and solvents, including water.[10]

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality : This protocol relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst using sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne, activating it for cycloaddition with the azide.

-

Solvent System : In a vial, dissolve the alkyne-containing substrate (1.0 eq) and Methyl 4-(azidomethyl)benzoate (1.1 eq) in a suitable solvent mixture, often a t-butanol/water system.

-

Copper Source : Add a solution of copper(II) sulfate (CuSO₄, ~0.05 eq).

-

Reducing Agent : Add a freshly prepared solution of sodium ascorbate (~0.1 eq). The solution will typically change color upon addition, indicating the formation of the active Cu(I) species.

-

Reaction : Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Workup : Upon completion, the product can be isolated by extraction or, in many cases, by simple filtration if it precipitates from the reaction mixture.

Mandatory Safety Protocols

Working with azides demands strict adherence to safety procedures to mitigate the inherent risks.[3][4][5][6][9]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety glasses.[6]

-

Engineered Controls : All work must be conducted in a certified chemical fume hood. A blast shield should be used for reactions involving more than gram-scale quantities or when heating is unavoidable (which should be avoided if possible).[4]

-

Incompatible Materials :

-

Acids : Avoid mixing with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[5]

-

Heavy Metals : Do not allow contact with heavy metals (e.g., copper, lead, mercury, silver) as this can form dangerously sensitive and explosive metal azides. Use plastic or ceramic spatulas.[5]

-

Halogenated Solvents : Do not use halogenated solvents like dichloromethane or chloroform for reactions, as they can form extremely unstable diazidomethane and triazidomethane.[9]

-

-

Waste Disposal : All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[6] Never pour azide solutions down the drain.[6] If possible, the azide should be converted to a more stable derivative (like an amine via Staudinger reduction) before disposal.[5]

Conclusion

Methyl 4-(azidomethyl)benzoate stands as a powerful and enabling tool for chemical innovation. Its bifunctional nature allows for a modular approach to constructing complex molecular architectures, with the azide group providing a gateway to highly efficient click chemistry conjugations and the methyl ester offering a handle for subsequent synthetic transformations. While its energetic nature demands respect and rigorous adherence to safety protocols, a comprehensive understanding of its properties and reactivity unlocks a vast potential for applications ranging from the development of novel therapeutics and diagnostic agents to the creation of advanced functional materials.

References

-

Safe Handling of Azides. (2013, February 1). safety.pitt.edu. [Link]

-

Azides. (2022, May 18). UVIC. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

Methyl 4-(acetamidomethyl)benzoate. PubChem, National Institutes of Health. [Link]

-

Methyl 4-[2,5-bis(azidomethyl)-4-(4-methoxycarbonylphenyl)phenyl]benzoate. PubChem, National Institutes of Health. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Methyl 4-(bromomethyl)benzoate. LookChem. [Link]

-

methyl 4-methyl benzoate. The Good Scents Company. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate... ResearchGate. [Link]

-

Methyl 4(methylamino)benzoate. SpectraBase. [Link]

-

Methyl 4-(aminomethyl)benzoate. SpectraBase. [Link]

-

(phenylmethyl) 4-(azidomethyl)benzoate. SpectraBase. [Link]

- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Methyl 4-iodobenzoate. Wikipedia. [Link]

- US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC, National Institutes of Health. [Link]

-

Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]

-

Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]

-

Methyl Benzoate in Pharmaceuticals: Solvent and Intermediate Roles. Medium. [Link]

-

Methyl benzoate. Wikipedia. [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

METHYL BENZOATE. Ataman Kimya. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. 94341-53-4|Methyl 4-(azidomethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. uvic.ca [uvic.ca]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ucd.ie [ucd.ie]

- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

Methyl 4-(azidomethyl)benzoate molecular structure and weight

An In-Depth Technical Guide on Methyl 4-(azidomethyl)benzoate: Structural Profiling, Mechanistic Synthesis, and Bioconjugation Workflows

As modern drug development and materials science increasingly rely on bioorthogonal chemistry, the demand for robust, versatile molecular building blocks has surged. Methyl 4-(azidomethyl)benzoate stands out as a highly efficient azide-functionalized linker. By acting as a critical electrophilic or cycloaddition partner, this molecule bridges the gap between synthetic organic chemistry and advanced chemical biology.

This whitepaper provides a comprehensive analysis of Methyl 4-(azidomethyl)benzoate, detailing its physicochemical properties, the causality behind its synthesis, and self-validating protocols for its application in Click Chemistry (CuAAC) and Staudinger reductions.

Physicochemical Profiling & Structural Analysis

Methyl 4-(azidomethyl)benzoate is a benzylic azide characterized by an electron-withdrawing ester group at the para position. This structural arrangement stabilizes the molecule while maintaining the high reactivity of the azide moiety for downstream cycloadditions or reductions[1][2].

To ensure reproducibility across molecular modeling and analytical verification, the core quantitative data of this compound is summarized below[1][2][3]:

| Parameter | Value |

| Chemical Name | Methyl 4-(azidomethyl)benzoate |

| CAS Registry Number | 94341-53-4 |

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.189 g/mol |

| SMILES String | COC(=O)c1ccc(CN=[N+]=[N-])cc1 |

| Physical State | Pale yellow to colorless oil |

| Storage Conditions | -20°C, inert atmosphere, protected from light |

Mechanistic Synthesis: The Benzylic Azidation Pathway

The synthesis of Methyl 4-(azidomethyl)benzoate is typically achieved via a bimolecular nucleophilic substitution (S_N2) reaction, utilizing Methyl 4-(bromomethyl)benzoate as the electrophilic precursor and sodium azide (NaN₃) as the nucleophile[4].

The Causality of the Reaction Design

The choice of solvent and temperature is critical here. Dimethyl sulfoxide (DMSO) is employed as a polar aprotic solvent. DMSO effectively solvates the sodium cations (Na⁺) but leaves the azide anions (N₃⁻) relatively unsolvated and "naked." This dramatically increases the nucleophilicity of the azide ion, lowering the activation energy required for the S_N2 transition state. Because the primary benzylic carbon is highly susceptible to nucleophilic attack (due to minimal steric hindrance and transition-state stabilization by the adjacent aromatic ring), the reaction proceeds efficiently at room temperature, negating the need for hazardous heating of azide compounds[4].

Diagram 1: S_N2 mechanism for the synthesis of Methyl 4-(azidomethyl)benzoate.

Self-Validating Protocol: Synthesis of Methyl 4-(azidomethyl)benzoate

This protocol incorporates in-process controls (IPCs) to ensure the system validates its own success at each phase.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(bromomethyl)benzoate (5.73 g, ~25 mmol) in 30 mL of anhydrous DMSO[4].

-

Nucleophilic Addition: Slowly add Sodium Azide (8.13 g, excess) portion-wise over 5 minutes. Causality: Portion-wise addition prevents localized thermal spikes, ensuring a controlled, mildly exothermic reaction profile[4].

-

Reaction Propagation: Stir the mixture at room temperature (20-25°C) for 3 to 30 hours under an inert argon atmosphere[4].

-

In-Process Control (IPC) - TLC: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:9 Ethyl Acetate/n-heptane mobile phase. The disappearance of the starting material and the emergence of a new UV-active spot at R_f ≈ 0.45 validates conversion[5].

-

Quench and Extraction: Dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with distilled water (3x) and saturated aqueous NaCl (brine). Causality: Multiple water washes are strictly required to partition the highly polar DMSO and unreacted NaN₃ into the aqueous phase, preventing downstream catalytic poisoning[4].

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless to pale yellow oil (~4.72 g)[4].

-

Analytical Validation: Perform Fourier-Transform Infrared Spectroscopy (FT-IR). The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ (asymmetric azide stretch) definitively confirms the structural identity of the product.

Application Workflows: Bioorthogonal Conjugation and Reduction

Methyl 4-(azidomethyl)benzoate is highly prized for its dual utility: it can be "clicked" onto alkyne-bearing substrates to form stable triazole linkages[6], or it can be reduced to a primary amine (Methyl 4-(aminomethyl)benzoate) for peptide coupling[5][7].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier "Click Chemistry" methodology. The azide group of Methyl 4-(azidomethyl)benzoate reacts with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This linkage is highly stable against metabolic degradation, making it ideal for synthesizing drug conjugates or functionalizing micellar nanoreactors[6].

Diagram 2: Mechanistic pathway of the CuAAC Click Chemistry reaction.

Self-Validating CuAAC Protocol:

-

Reagent Assembly: Dissolve Methyl 4-(azidomethyl)benzoate (1.0 equiv) and the target terminal alkyne (1.05 equiv) in a co-solvent system of tert-butanol and water (1:1 v/v).

-

Catalyst Generation: Add Sodium Ascorbate (0.2 equiv) followed by Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv). Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced.

-

Cycloaddition: Stir at room temperature for 12-24 hours.

-

Validation: Monitor via FT-IR. The complete disappearance of the ~2100 cm⁻¹ azide stretch indicates 100% conversion of the starting material.

Staudinger Reduction to Primary Amine

When a primary amine is required for downstream amide bond formation (e.g., synthesizing bradykinin receptor antagonists), the azide can be seamlessly reduced using triphenylphosphine (PPh₃)[5].

Self-Validating Staudinger Protocol:

-

Phosphine Addition: Dissolve Methyl 4-(azidomethyl)benzoate in a THF/Water (9:1) mixture. Add Triphenylphosphine (1.2 equiv)[5][7].

-

Nitrogen Extrusion: Stir at room temperature. Causality: The nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate spontaneously extrudes N₂ gas (visible bubbling acts as an immediate visual IPC) to form an aza-ylide[7].

-

Hydrolysis: The water in the solvent mixture hydrolyzes the aza-ylide into Methyl 4-(aminomethyl)benzoate and triphenylphosphine oxide[5].

-

Validation: ¹H NMR (400 MHz, CDCl₃ or MeOD) will show a shift in the benzylic protons from ~4.42 ppm (azide) to ~3.99 ppm (amine), confirming successful reduction[5].

References

-

LookChem. Molecular Structure of 94341-53-4 (Methyl 4-(azidomethyl)benzoate). Retrieved from:[Link]

-

ChemSrc. Methyl 4-(aminomethyl)benzoate | CAS#:18469-52-8. Retrieved from:[Link]

- Google Patents.EA006430B1 - Derivatives of n-(arylsulfonyl)beta-aminoacids comprising a substituted aminomethyl group, the preparation method and the pharmaceutical compositions containing same.

-

Royal Society of Chemistry. Sustainable organophosphorus-catalysed Staudinger reduction. Retrieved from: [Link]

-

University of Southern Denmark (SDU). Catalytic Staudinger Reduction at Room Temperature. Retrieved from:[Link]

-

ACS Publications. Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands. Retrieved from:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 94341-53-4|Methyl 4-(azidomethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 4-(aminomethyl)benzoate | CAS#:18469-52-8 | Chemsrc [chemsrc.com]

- 4. EA006430B1 - Derivatives of n-(arylsulfonyl)beta-aminoacids comprising a substituted aminomethyl group, the preparation method and the pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. findresearcher.sdu.dk [findresearcher.sdu.dk]

Solvation Dynamics and Solubility Profile of Methyl 4-(azidomethyl)benzoate in Organic Solvents: A Technical Guide

Executive Summary Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly versatile intermediate utilized extensively in click chemistry (CuAAC) and Staudinger reductions. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from poor solvent optimization. Understanding the precise solubility profile and solvation thermodynamics of this compound is not merely a matter of physical chemistry—it is the foundational step for maximizing reaction yields, ensuring safety, and streamlining downstream purification workflows.

Structural and Thermodynamic Determinants of Solvation

To predict and manipulate the solubility of Methyl 4-(azidomethyl)benzoate, we must first deconstruct its molecular architecture. The compound exists as a pale yellow oil at room temperature[1]. The causality here is critical: the liquid state indicates a relatively low lattice energy compared to crystalline solid analogs. Thermodynamically, the absence of a rigid crystal lattice significantly lowers the enthalpic barrier to solvation, making it inherently miscible with a broad spectrum of traditional organic solvents[2].

Mechanistically, the molecule features three distinct solvation domains:

-

The Ester Moiety: Acts as a strong hydrogen-bond acceptor, facilitating dipole-dipole interactions with moderately polar solvents like ethyl acetate (EtOAc) and tetrahydrofuran (THF).

-

The Benzyl Azide Group: Imparts a strong dipole moment. Because it lacks hydrogen-bond donating capabilities, it strongly favors aprotic environments.

-

The Aromatic Core: Enables π−π stacking and hydrophobic interactions, driving its high solubility in aromatic solvents like toluene[3].

Because it lacks hydrogen-bond donors, Methyl 4-(azidomethyl)benzoate cannot disrupt the strong hydrogen-bond network of water, rendering it practically insoluble in aqueous media.

Quantitative Solubility Profile in Common Organic Solvents

The following table summarizes the empirical solubility behavior of Methyl 4-(azidomethyl)benzoate across various organic solvents. This data is critical for selecting the appropriate medium for both reaction execution and liquid-liquid extraction.

| Solvent | Polarity Index | Solubility Level | Mechanistic Rationale & Application |

| Ethyl Acetate (EtOAc) | 4.4 | Miscible | Strong dipole-dipole interactions. Ideal for flash column chromatography (often used in 1:9 EtOAc/n-heptane mixtures)[1]. |

| Tetrahydrofuran (THF) | 4.0 | Miscible | Ether oxygen coordinates with the electron-deficient regions of the aromatic ring. Excellent for low-temperature reactions. |

| Dichloromethane (DCM) | 3.1 | Miscible | Halogenated solvent provides optimal solvation for the polarizable azide group. Standard for liquid-liquid extractions. |

| Toluene | 2.4 | Highly Soluble | π−π stacking interactions with the benzyl core. The preferred solvent for room-temperature Staudinger reductions[3]. |

| Methanol (MeOH) | 5.1 | Soluble | Protic nature allows weak hydrogen bonding with the ester carbonyl, though less optimal than aprotic solvents. |

| n-Heptane | 0.1 | Moderately Soluble | Non-polar nature limits complete miscibility. Acts as an effective anti-solvent for precipitation or chromatography[1]. |

| Water | 9.0 | Insoluble | High dielectric constant and strong H-bond network exclude the hydrophobic benzyl azide. |

Experimental Methodology: Thermodynamic Solubility Determination

To ensure scientific integrity, relying on visual solubility estimates is insufficient. The following protocol describes a self-validating "Shake-Flask" methodology coupled with HPLC-UV quantification. This system is self-validating because it employs an internal standard, ensuring that any solvent evaporation during sample preparation does not artificially inflate the calculated solubility.

Step-by-Step Protocol:

-

Saturation & Equilibration: Add an excess of Methyl 4-(azidomethyl)benzoate (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed 2 mL glass vial.

-

Isothermal Agitation: Agitate the mixture at 400 rpm using a thermomixer set precisely to 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes. The high-speed centrifugation ensures that micro-emulsions (common with oily compounds) are completely resolved into distinct phases.

-

Aliquoting & Dilution: Carefully extract 10 µL of the supernatant. Dilute immediately in 990 µL of a compatible mobile phase (e.g., Acetonitrile) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

HPLC-UV Quantification: Analyze the sample at λmax (approx. 254 nm). Calculate the exact concentration using a pre-established multi-point calibration curve.

Experimental workflow for determining the thermodynamic solubility of organic azides.

Application Workflow: Solvent Selection in the Staudinger Reduction

The practical application of solubility data is most evident in the Staudinger reduction—the conversion of the azide to an amine (Methyl 4-(aminomethyl)benzoate).

Causality in Solvent Choice: While the azide is highly soluble in DCM, performing the Staudinger reduction in halogenated solvents can lead to unwanted side reactions (e.g., alkylation of the resulting amine). Toluene and THF are the solvents of choice[3]. Toluene, in particular, perfectly solvates both the azide and triphenylphosphine ( PPh3 ), while its aprotic nature stabilizes the highly reactive iminophosphorane intermediate before the deliberate addition of water for hydrolysis.

Step-by-Step Protocol (Catalytic Staudinger Reduction):

-

Preparation: Dissolve Methyl 4-(azidomethyl)benzoate (1.0 equiv, 0.5 mmol) in 2.0 mL of anhydrous Toluene (0.25 M concentration)[3].

-

Reagent Addition: Add a catalytic amount of triphenylphosphine ( PPh3 , 0.1 equiv) and a reducing agent like diphenyldisiloxane (DPDS, 1.5 equiv)[3]. The use of an internal standard (e.g., 1,3,5-trimethoxybenzene) at this stage creates a self-validating system, allowing for real-time reaction monitoring via 1H NMR.

-

Nitrogen Evolution: Stir the reaction at room temperature. The high solubility of the reagents in toluene ensures rapid kinetics, evidenced by the immediate evolution of N2 gas.

-

Hydrolysis & Workup: After complete consumption of the starting material (monitored by TLC using 1:9 EtOAc/n-heptane[1]), add water to hydrolyze the intermediate. Extract the product using EtOAc, wash with brine, and dry over MgSO4 .

Reaction pathway of the Staudinger reduction highlighting the role of aprotic solvents.

Conclusion

The solubility of Methyl 4-(azidomethyl)benzoate is governed by its liquid state at room temperature and the specific dipole interactions of its ester and azide functional groups. By leveraging aprotic solvents like Toluene, EtOAc, and THF, chemists can achieve complete miscibility, optimize chromatographic separations, and drive high-yielding transformations such as the Staudinger reduction.

References[1] Sustainable organophosphorus-catalysed Staudinger reduction. The Royal Society of Chemistry. View Source[3] Catalytic Staudinger Reduction at Room Temperature. sdu.dk. View Source[2] methyl 4-(azidomethyl)benzoate. yottadeft.com. View Source

Sources

Stability and Handling of Benzyl Azides and Methyl 4-(azidomethyl)benzoate

An in-depth technical guide engineered for researchers, application scientists, and drug development professionals handling energetic organic azides.

Executive Summary

Organic azides are indispensable functional groups in modern synthetic chemistry, serving as critical linchpins in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Staudinger reductions. Among these, benzyl azides—and specifically functionalized derivatives like Methyl 4-(azidomethyl)benzoate —offer highly tunable reactivity profiles. However, the inherent thermodynamic instability of the azide moiety demands rigorous kinetic control. This whitepaper synthesizes the mechanistic foundations of benzyl azide stability, details the substituent effects of the para-ester group, and provides self-validating experimental protocols for thermal hazard assessment and safe handling.

Mechanistic Foundations of Benzyl Azide Stability

Thermodynamic vs. Kinetic Stability

Organic azides are highly endothermic compounds, meaning they are thermodynamically unstable relative to their decomposition products (primarily nitrogen gas and imines). However, they remain kinetically stable at room temperature due to a substantial activation energy barrier (typically 80–120 kJ/mol) that prevents spontaneous degradation. The stability of the azide group is highly dependent on the electronic environment provided by its molecular scaffold.

Thermal Decomposition Pathway

The primary thermal degradation pathway for benzyl azides is the extrusion of molecular nitrogen ( N2 ). In the gas phase, pyrolysis of benzyl azide occurs at approximately 615 K, yielding benzenemethanimine via a transient nitrene intermediate [1]. In the condensed phase, this exothermic decomposition typically initiates between 170 °C and 200 °C, releasing massive amounts of energy (often exceeding 1500 J/g) [2].

Thermal decomposition pathway of benzyl azides via nitrogen extrusion and 1,2-hydrogen shift.

Substituent Effects and Electronic Modulation

The stability of the azide group is highly sensitive to the electronic nature of substituents on the benzyl ring. According to frontier molecular orbital (FMO) theory, electron-withdrawing groups (EWGs) decrease the electron density of the benzylic system. This polarization makes the benzylic carbon more electrophilic, which can subtly lower the thermal onset temperature ( Tonset ) of decomposition compared to electron-donating groups (EDGs) [3].

Compound Profile: Methyl 4-(azidomethyl)benzoate

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly functionalized benzyl azide featuring a methyl ester group at the para position.

-

Structural Impact: The para-ester acts as a strong electron-withdrawing group via both resonance and inductive effects. Consequently, the azide group in Methyl 4-(azidomethyl)benzoate exhibits slightly higher reactivity in cycloadditions but requires stricter thermal monitoring, as its Tonset is marginally depressed compared to unsubstituted benzyl azide.

-

Synthetic Utility: It is frequently utilized in the synthesis of complex pharmaceuticals and bioconjugates. Upon subjection to a Staudinger reduction using triphenylphosphine and water (or diphenyldisiloxane), it cleanly yields Methyl 4-(aminomethyl)benzoate [4].

Quantitative Data: Thermal Decomposition Parameters

To ensure safe scale-up, researchers must consult empirical thermodynamic data. The table below summarizes the thermal decomposition parameters of representative azides obtained via Differential Scanning Calorimetry (DSC).

| Compound | Tonset (°C) | Exothermic Energy ( ΔHd , J/g) | Primary Decomposition Product |

| Benzyl Azide | ~170 | -1950 | Benzenemethanimine |

| Phenyl Azide | ~160 | -1600 | Aniline / Polymeric tars |

| 4,4′-Biphenyl bis(benzyl azide) | ~202 | -1100 | Imine derivatives |

| Methyl 4-(azidomethyl)benzoate | ~165–170 | > -1500 | Ester-substituted imine |

Data synthesized from standard calorimetric assessments of organic azides.[2][3]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not only dictate steps but also explain the causality behind them and include built-in validation mechanisms to ensure data integrity and operator safety.

Protocol 1: Thermal Hazard Assessment via DSC

Before scaling up any reaction involving Methyl 4-(azidomethyl)benzoate, a thermal hazard assessment is mandatory to define the safe operating temperature envelope.

Step-by-step Differential Scanning Calorimetry (DSC) workflow for azide thermal hazard assessment.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1.0 to 2.0 mg of Methyl 4-(azidomethyl)benzoate into a high-pressure gold-plated or aluminum crucible.

-

Causality: Azides are highly energetic. Using masses >2.0 mg risks an explosive thermal runaway that can permanently damage the DSC sensor.

-

-

Atmospheric Control: Purge the DSC furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative degradation from convoluting the exothermic signal of the azide's N2 extrusion.

-

-

Thermal Ramping: Equilibrate the system at 25 °C for 5 minutes, then apply a constant heating rate of 5 °C/min up to 300 °C.

-

Self-Validation Check: A successful, uncontaminated run is validated by a perfectly flat heat flow baseline prior to the 150 °C mark. If an exothermic drift or noise is observed before 100 °C, the sample is likely contaminated with trace heavy metals or acids, which catalyze premature decomposition. The batch must be re-purified.

Protocol 2: Safe Handling and Storage

Step-by-Step Methodology:

-

The Rule of Six: Ensure that the molecule adheres to the "Rule of Six" (the number of carbon atoms plus oxygen atoms must be at least six times the number of nitrogen atoms). Methyl 4-(azidomethyl)benzoate ( C9H9N3O2 ) has 11 (C+O) atoms to 3 N atoms. While it falls slightly short of the strict 6:1 ratio, the stabilizing aromatic ring mitigates extreme shock sensitivity.

-

pH Control: Always handle the compound in neutral to mildly basic conditions (pH 7–10).

-

Causality: Exposure to strong acids protonates the azide anion, generating hydrazoic acid ( HN3 ), which is highly volatile, toxic, and explosively shock-sensitive.

-

-

Storage: Store the neat compound at 2–8 °C in an amber glass vial purged with argon.

-

Self-Validation Check: Monitor the integrity of stored Methyl 4-(azidomethyl)benzoate via FT-IR spectroscopy every 3 months. The persistence of the sharp, intense asymmetric azide stretch at ~2100 cm⁻¹ confirms structural integrity. The appearance of a new stretch at ~1650 cm⁻¹ (imine C=N ) is a definitive indicator of thermal or photolytic degradation, meaning the batch must be discarded.

References

-

Pinto, R. M. V.-R., et al. "The Mechanism of Pyrolysis of Benzyl Azide: Spectroscopic Evidence for Benzenemethanimine Formation." Journal of Physical Chemistry A, 119(18), 4118-4126 (2015). URL:[Link]

-

"Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches." Organic Process Research & Development, ACS Publications (2026). URL:[Link]

-

"Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry." ACS Publications (2008). URL:[Link]

The Strategic Role of Methyl 4-(azidomethyl)benzoate in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In modern medicinal chemistry, the rapid and modular assembly of complex molecular architectures relies heavily on bifunctional building blocks. Methyl 4-(azidomethyl)benzoate has emerged as a highly versatile, bioorthogonal scaffold. Featuring a highly reactive benzyl azide moiety coupled with a protected carboxylate, this compound serves as a critical linchpin in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger reductions, and the synthesis of rigid linkers for PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Structural Rationale

To effectively utilize a building block, one must understand the causality behind its structural design. The para-substituted benzyl vector of Methyl 4-(azidomethyl)benzoate provides a rigid, linear spatial orientation, which is critical for minimizing steric clashes when linking two bulky pharmacophores. Furthermore, the methyl ester acts as a robust protecting group, remaining inert during upstream click or reduction events, but easily saponified later to yield a carboxylic acid for standard amide coupling.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 4-(azidomethyl)benzoate |

| CAS Number | 94341-53-4[1] |

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.18 g/mol |

| Appearance | Pale yellow liquid/oil |

| Downstream Amine CAS | 18469-52-8 (Methyl 4-(aminomethyl)benzoate)[2] |

Core Application I: Aqueous Micellar "Click" Nanoreactors (CuAAC)

Mechanistic Rationale: Traditional CuAAC often relies on high-boiling organic solvents (e.g., DMF, DMSO) that complicate purification and are incompatible with biological systems. By leveraging Pluronic P123 micelles spiked with dendritic tris-triazole amphiphiles (DTA), we can engineer an aqueous "nanoreactor." The hydrophobic core of the micelle locally concentrates Methyl 4-(azidomethyl)benzoate and the terminal alkyne, driving the reaction kinetics forward entirely in water while stabilizing the Cu(I) catalyst[3].

Protocol 1: Self-Validating Micellar CuAAC Workflow

This protocol is designed to yield >90% conversion while avoiding organic solvent waste.

-

Nanoreactor Assembly: Dissolve Pluronic P123 and the polymeric ligand (DTA) in deionized water.

-

Causality: The amphiphilic nature of P123 spontaneously forms micelles above its critical micelle concentration (CMC), providing a hydrophobic reaction chamber.

-

-

Validation Checkpoint 1 (Micelle Integrity): Perform Dynamic Light Scattering (DLS).

-

Self-Validation: Ensure the hydrodynamic diameter is consistent with uniform micelle formation (~15-20 nm). A polydisperse signal indicates aggregation, which will dampen reaction kinetics.

-

-

Substrate Loading: Add Methyl 4-(azidomethyl)benzoate (1.0 equiv) and the chosen terminal alkyne (1.05 equiv) to the aqueous micellar solution. Stir for 30 minutes to allow the substrates to partition into the micelle cores.

-

Catalyst Initiation: Add CuSO₄ (0.05 equiv) followed by sodium ascorbate (0.1 equiv).

-

Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing premature catalyst oxidation.

-

-

Validation Checkpoint 2 (Reaction Completion): Monitor via LC-MS. The reaction is validated as complete when the azide mass (m/z 192.1 [M+H]⁺) is entirely consumed.

-

Product Isolation: Extract with ethyl acetate. The micellar components remain in the aqueous phase, effectively self-purifying the organic triazole product.

Core Application II: Sustainable Catalytic Staudinger Reduction

Mechanistic Rationale: The classical Staudinger reduction converts azides to amines but is plagued by the generation of stoichiometric triphenylphosphine oxide (TPPO)—a byproduct that notoriously complicates chromatographic purification. By employing diphenyldisiloxane (DPDS) as a terminal reductant, we can continuously reduce TPPO back to PPh₃ in situ. This allows us to drop the PPh₃ loading to a mere 10 mol%, transforming a stoichiometric headache into an elegant, room-temperature catalytic process[4].

Protocol 2: Room-Temperature Catalytic Staudinger Reduction

Objective: Convert Methyl 4-(azidomethyl)benzoate to Methyl 4-(aminomethyl)benzoate (CAS: 18469-52-8).

-

Reagent Assembly: In a dry reaction vessel, combine Methyl 4-(azidomethyl)benzoate (0.5 mmol), DPDS (1.5 equiv), and PPh₃ (0.1 equiv)[4].

-

Solvent Addition: Add cyclopentyl methyl ether (CPME) (2.0 mL) to achieve a 0.25 M concentration.

-

Causality: CPME is selected as a green, peroxide-resistant solvent that provides excellent solubility for the siloxane reductant.

-

-

Reaction Execution: Stir the mixture at room temperature (20-25 °C) for 24 hours.

-

Causality: Maintaining room temperature preserves the integrity of the methyl ester, preventing unwanted transesterification.

-

-

Validation Checkpoint (In-Process Control): Analyze an aliquot via ATR-FTIR.

-

Self-Validation: The asymmetric stretching of the azide group produces a strong, unmistakable signal at ~2100 cm⁻¹. The complete ablation of this peak is a definitive checkpoint that the azide has been fully consumed.

-

-

Workup & Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (EtOAc/n-heptane).

-

Final Validation: Confirm the product via ¹H NMR. The appearance of a singlet at ~3.99 ppm corresponds to the newly formed benzylic CH₂ protons adjacent to the amine[4].

Quantitative Reaction Metrics

Table 2: Comparative Reaction Metrics

| Reaction Type | Catalyst / Reagent | Solvent System | Temp | Yield | Key Advantage |

| Micellar CuAAC | Cu(I) / DTA Ligand | Pluronic P123 (Aqueous) | RT | >90% | Eliminates toxic organic solvents; rapid kinetics[3] |

| Catalytic Staudinger | PPh₃ (10 mol%) / DPDS | CPME | RT | 81-99% | Avoids stoichiometric TPPO waste; highly chemoselective[4] |

Visualizations of Chemical Pathways and Workflows

The following diagrams map the logical flow of Methyl 4-(azidomethyl)benzoate's reactivity and the step-by-step execution of the catalytic Staudinger reduction.

Figure 1: Bifunctional Reactivity Pathways of Methyl 4-(azidomethyl)benzoate.

Figure 2: Self-Validating Experimental Workflow for Catalytic Staudinger Reduction.

References

-

LookChem. "Methyl 4-(aminomethyl)benzoate - CAS No.:18469-52-8" (Includes precursor properties). Available at:[Link]

-

Molaid. "methyl 4-(azidomethyl)benzoate | 94341-53-4". Available at:[Link]

-

The Royal Society of Chemistry. "Sustainable organophosphorus-catalysed Staudinger reduction". Available at:[Link]

-

ACS Publications (Macromolecules). "Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands". Available at:[Link]

Sources

Methyl 4-(azidomethyl)benzoate: A Heterobifunctional Linker for Advanced Bioconjugation

Chemical Architecture & Mechanistic Rationale

In the rational design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of a linker dictates the pharmacokinetic stability and target-binding efficacy of the final molecule. Methyl 4-(azidomethyl)benzoate (CAS 94341-53-4) and its hydrolyzed free-acid counterpart, 4-(azidomethyl)benzoic acid (CAS 79584-03-5), represent a gold standard in rigid, heterobifunctional linkers.

As an application scientist, I often emphasize that a linker is never just a passive spacer; its structural elements actively govern synthetic success. Here is the causality behind this specific architecture:

-

The Azidomethyl Group (-CH₂-N₃): Unlike direct aryl azides, which can be photochemically unstable and prone to forming highly reactive nitrenes under UV exposure, the insertion of a methylene bridge (-CH₂-) isolates the azide from the aromatic system's electron delocalization. This ensures exceptional shelf stability and prevents premature degradation during long synthetic sequences, while maintaining rapid kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

The Phenyl Core: The para-substituted benzene ring introduces a rigid, predictable spatial vector. In PROTAC development, controlling the precise distance and orientation between the E3 ligase ligand and the Protein of Interest (POI) ligand is paramount to forming a productive ternary complex. Flexible PEG linkers often suffer from entropic penalties upon binding; the rigid phenyl core mitigates this thermodynamic cost.

-

The Methyl Ester: The ester acts as an orthogonal protecting group. It prevents unwanted side reactions at the carboxylate center during the installation of the azide or subsequent upstream modifications, allowing for highly modular synthesis.

Experimental Workflows & Self-Validating Protocols

To utilize this linker, the methyl ester must first be saponified to the free acid, followed by amide coupling to an amine-bearing payload, and finally, a click reaction with an alkyne-bearing targeting ligand. The following protocols are engineered with built-in validation steps to guarantee a self-correcting workflow.

Protocol 1: Ester Saponification to 4-(Azidomethyl)benzoic Acid

Objective: Deprotect the methyl ester to yield a reactive carboxylic acid for downstream coupling.

Causality of Reagents: We employ Lithium Hydroxide (LiOH) in a ternary solvent system of THF/MeOH/H₂O (3:1:1). THF solubilizes the hydrophobic ester, water dissolves the inorganic LiOH, and MeOH acts as a critical phase-transfer bridge. Omitting MeOH often leads to biphasic stalling and incomplete conversion.

Step-by-Step:

-

Dissolve Methyl 4-(azidomethyl)benzoate (1.0 eq) in a mixture of THF and MeOH.

-

Add an aqueous solution of LiOH·H₂O (2.0 eq) dropwise at 0°C to prevent exothermic degradation of the azide moiety.

-

Stir at room temperature for 2-4 hours.

-

Acidify the mixture with 1M HCl to pH 3-4 to precipitate the free acid. Extract with Ethyl Acetate and wash with brine.

-

Dry over anhydrous MgSO₄ and evaporate to yield the white solid product .

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using 1:1 Hexane:EtOAc. The starting ester migrates rapidly (Rf ~0.7), while the highly polar free acid remains near the baseline (Rf ~0.1). LC-MS (Negative Ion Mode) will definitively confirm the product with an [M-H]⁻ peak at 176 m/z.

Protocol 2: NHS-Ester Activation and Amide Coupling

Objective: Conjugate the free acid to a primary amine (e.g., a PROTAC POI ligand).

Causality of Reagents: Direct coupling with EDC alone generates an O-acylisourea intermediate that is highly unstable in the presence of trace moisture, rapidly hydrolyzing back to the starting acid. By introducing N-Hydroxysuccinimide (NHS), we trap the intermediate as a semi-stable NHS-ester. This activated ester has a significantly longer half-life and reacts cleanly and selectively with primary amines, drastically improving the final yield .

Step-by-Step:

-

Dissolve 4-(azidomethyl)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 1-2 hours at room temperature to form the active ester.

-

Add the amine-bearing payload (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure the amine is deprotonated and highly nucleophilic.

-

Stir for 4-12 hours under an inert atmosphere.

Self-Validation System: Perform a Kaiser (Ninhydrin) Test on an aliquot of the reaction mixture. A color shift from deep blue (indicating free amines) to colorless/yellow confirms the complete consumption of the amine and successful amide bond formation.

Protocol 3: CuAAC Click Conjugation

Objective: Link the azide-functionalized intermediate to an alkyne-bearing targeting moiety.

Causality of Reagents: We generate the catalytic Cu(I) species in situ using CuSO₄ and Sodium Ascorbate. Ascorbate acts as a reducing agent to prevent the oxidation of Cu(I) to the inactive Cu(II) state. Crucially, we include the THPTA ligand. THPTA coordinates the Cu(I) ion, accelerating the cycloaddition while simultaneously shielding biological payloads from Copper-induced Reactive Oxygen Species (ROS) degradation .

Step-by-Step:

-

Combine the azide-intermediate (1.0 eq) and alkyne-ligand (1.0 eq) in a DMSO/H₂O mixture.

-

Premix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water, then add the complex to the reaction vessel.

-

Add freshly prepared Sodium Ascorbate (0.5 eq) to initiate the catalysis.

-

Stir at room temperature for 2-16 hours.

Self-Validation System: Analyze the purified product via IR Spectroscopy. The strong, distinct azide stretching band at ~2100 cm⁻¹ will completely disappear, definitively confirming the conversion of the azide into a triazole linkage.

Quantitative Data Summary

The following table synthesizes the expected kinetic and thermodynamic parameters for the linker's core transformations, providing a benchmark for laboratory execution:

| Reaction Phase | Catalyst / Reagents | Temp | Time | Typical Yield | Self-Validation Metric |

| Ester Hydrolysis | LiOH, THF/MeOH/H₂O | 25°C | 2-4 h | >90% | LC-MS:[M-H]⁻ 176 m/z |

| NHS Activation | EDC, NHS, DMF | 25°C | 1-2 h | >85% | TLC: Rf shift, UV active |

| Amide Coupling | R-NH₂, DIPEA, DMF | 25°C | 4-12 h | 80-90% | Kaiser Test: Negative |

| CuAAC Click | CuSO₄, NaAsc, THPTA | 25°C | 2-16 h | >95% | IR: Loss of ~2100 cm⁻¹ |

Visualizing the Conjugation Architecture

Workflow of heterobifunctional conjugation using Methyl 4-(azidomethyl)benzoate.

Modular assembly of a PROTAC molecule utilizing the rigid azidomethyl benzoate linker.

References

Thermodynamic Properties and Thermal Hazard Profiling of Methyl 4-(azidomethyl)benzoate

A Technical Whitepaper for Process Scale-Up and Safety Engineering

Executive Summary

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly versatile intermediate widely utilized in click chemistry (CuAAC) and Staudinger reductions [1]. However, the presence of the azidomethyl moiety ( −CH2N3 ) classifies this molecule as an energetic material. As a Senior Application Scientist, I frequently encounter critical safety oversights when scaling up azide-containing compounds. The extrusion of dinitrogen ( N2 ) during thermal decomposition is a highly exothermic process that can lead to catastrophic adiabatic thermal runaway if not properly characterized.

This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic properties of Methyl 4-(azidomethyl)benzoate, detailing the causality behind specific experimental methodologies, and establishing a rigorous thermal hazard profile for safe chemical engineering.

Chemical Profile & Thermodynamic Principles

The Energetics of the Azidomethyl Group

The fundamental thermodynamic instability of Methyl 4-(azidomethyl)benzoate stems from the high enthalpy of formation associated with the azide functional group. Upon reaching its critical onset temperature ( Tonset ), the molecule undergoes a rapid, irreversible decomposition pathway characterized by the homolytic or heterolytic cleavage of the nitrogen-nitrogen bond.

This cleavage results in the expulsion of N2 gas and the formation of a highly reactive nitrene intermediate. Because the N≡N triple bond in the expelled nitrogen gas is exceptionally strong (bond dissociation energy ≈941 kJ/mol), the overall decomposition is violently exothermic [2].

Theoretical Mass Loss Validation

A critical aspect of self-validating thermal analysis is correlating energy release with mass loss. For Methyl 4-(azidomethyl)benzoate ( C9H9N3O2 , MW: 191.19 g/mol ), the theoretical mass loss corresponding strictly to the extrusion of one molar equivalent of N2 (MW: 28.01 g/mol ) is calculated as:

Mass Loss (%)=(191.1928.01)×100≈14.65%Observing this exact mass loss during Thermogravimetric Analysis (TGA) validates that the corresponding exotherm in Differential Scanning Calorimetry (DSC) is purely due to azide decomposition, rather than solvent evaporation or non-gaseous polymerization.

Caption: Mechanistic pathway of Methyl 4-(azidomethyl)benzoate thermal decomposition.

Experimental Methodologies for Thermal Profiling

To build a trustworthy thermal profile, we must employ a multi-technique approach where each method validates the other. The following protocols are designed specifically for energetic azides.

Differential Scanning Calorimetry (DSC)

Objective : To determine the onset temperature ( Tonset ), peak decomposition temperature ( Tpeak ), and enthalpy of decomposition ( ΔHd ). Causality of Design : Standard aluminum pans are strictly prohibited for this assay. Azide decomposition generates N2 gas, which will rupture a standard pan. Pan rupture causes an endothermic artifact (rapid gas expansion/evaporation) that artificially masks the true exothermic energy, leading to dangerous underestimations of scale-up risk. We must use gold-plated, high-pressure sealed crucibles .

Step-by-Step Protocol :

-

Sample Preparation : Accurately weigh 2.0 - 3.0 mg of Methyl 4-(azidomethyl)benzoate into a gold-plated high-pressure DSC crucible (capable of withstanding >100 bar).

-

Sealing : Seal the crucible using a specialized press to ensure a hermetic environment.

-

Atmosphere : Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to ensure consistent heat transfer.

-

Dynamic Heating : Subject the sample to a dynamic heating program from 25 °C to 350 °C.

-

Kinetic Profiling (Kissinger Method) : Repeat the experiment at multiple heating rates ( β = 2, 5, 10, and 15 °C/min). The shift in Tpeak across different heating rates allows for the calculation of the Activation Energy ( Ea ) via the Kissinger isoconversional equation [3].

-

Integration : Integrate the area under the exothermic peak using a sigmoidal baseline to calculate ΔHd in J/g.

Thermogravimetric Analysis (TGA)

Objective : To confirm the decomposition mechanism via precise mass loss tracking. Causality of Design : Unlike DSC, TGA requires an open alumina pan . This allows the evolved N2 gas to escape freely, enabling the microbalance to record the exact stoichiometric mass loss without buoyancy artifacts caused by trapped gases.

Step-by-Step Protocol :

-

Sample Preparation : Weigh 5.0 - 10.0 mg of the compound into an open 70 μL alumina pan.

-

Atmosphere : Purge the system with inert Argon or Nitrogen (50 mL/min) to prevent oxidative degradation, isolating the purely thermal decomposition pathway.

-

Heating : Heat from 25 °C to 400 °C at 10 °C/min.

-

Data Correlation : Overlay the derivative thermogravimetry (DTG) curve with the DSC curve. The peak of the DTG mass loss (expected at ~14.6%) must perfectly align with the DSC Tpeak , validating the N2 extrusion mechanism.

Caption: Self-validating thermal analysis workflow for energetic azide characterization.

Quantitative Thermodynamic Data

Based on structural analogs (such as benzyl azide and related energetic binders [4]), the thermodynamic parameters for Methyl 4-(azidomethyl)benzoate are highly predictable. The table below summarizes the critical thermodynamic data required for process safety modeling.

| Thermodynamic Property | Value / Expected Range | Analytical Method | Engineering Significance |

| Molecular Weight | 191.19 g/mol | Theoretical | Baseline for stoichiometric calculations. |

| Onset Temperature ( Tonset ) | 190 °C - 210 °C | DSC (10 °C/min) | Defines the maximum safe processing temperature (usually set 50 °C below Tonset ). |

| Peak Temperature ( Tpeak ) | 215 °C - 240 °C | DSC (10 °C/min) | Point of maximum reaction velocity and heat generation. |

| Enthalpy of Decomposition ( ΔHd ) | 1600 - 1850 J/g | DSC Peak Integration | Highly energetic (>800 J/g is considered an explosion hazard). Dictates cooling requirements. |

| Activation Energy ( Ea ) | 110 - 140 kJ/mol | DSC (Kissinger Method) | Used to model the Time-to-Maximum Rate (TMR) for adiabatic runaway scenarios. |

| Stoichiometric Mass Loss | ~14.65% | TGA | Validates that the primary exotherm is driven by N2 extrusion. |

Scale-Up Implications and Safety Engineering

When transitioning Methyl 4-(azidomethyl)benzoate from milligram-scale synthesis to multi-kilogram pilot production, the thermodynamic data dictates strict engineering controls:

-

The Yoshida Correlation : With an expected ΔHd exceeding 1600 J/g, this compound falls into the high-risk category for shock sensitivity and explosive propagation. Solutions must be kept dilute (typically <1.0 M) during reactions like Staudinger reductions to act as a thermal sink.

-

Adiabatic Temperature Rise ( ΔTad ) : If cooling fails during a bulk process, the adiabatic temperature rise can be estimated using the specific heat capacity ( Cp ) of the solvent. A high ΔHd guarantees that without active cooling, the solvent will rapidly reach its boiling point, potentially leading to a BLEVE (Boiling Liquid Expanding Vapor Explosion).

-

Accumulation Control : In continuous flow or semi-batch operations, the dosing rate of Methyl 4-(azidomethyl)benzoate must be strictly controlled so that the rate of heat removal by the reactor jacket exceeds the potential heat generation of the unreacted accumulated azide.

References

-

Sustainable organophosphorus-catalysed Staudinger reduction. RSC Advances. Available at:[Link]

-

Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide): Combining Experimental and Theoretical Approaches. Organic Process Research & Development, ACS Publications. Available at:[Link]

-

Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. Organic Process Research & Development, ACS Publications. Available at:[Link]

-

Thermal Behavior of Energetic Materials Used in Solid Rocket Propellants. Fraunhofer-Publica. Available at: [Link]

Methyl 4-(azidomethyl)benzoate Derivatives: A Comprehensive Technical Guide to Synthesis, Reactivity, and Advanced Bioconjugation

Executive Summary

Methyl 4-(azidomethyl)benzoate (CAS: 94341-53-4) is a highly versatile, bifunctional building block that has become indispensable in modern synthetic organic chemistry, chemical biology, and materials science[1]. Featuring a reactive benzylic azide and a para-substituted methyl ester, it serves as an optimal substrate for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Staudinger reductions. This whitepaper systematically explores the mechanistic causality behind its reactivity, details robust experimental protocols for its synthesis, and highlights its emerging role in micellar nanoreactor-driven bioconjugation in aqueous media.

Mechanistic Foundations & Reactivity Profile

Electronic Modulation and Azide Stability

The para-ester group of methyl 4-(azidomethyl)benzoate exerts a strong electron-withdrawing inductive effect across the aromatic system. While the azide moiety is insulated by the benzylic methylene carbon—preventing direct resonance delocalization with the phenyl ring—the inductive pull slightly increases the electrophilicity of the benzylic carbon. This electronic environment makes the azide an excellent leaving group in reductive environments (e.g., Staudinger reduction) while maintaining high thermal stability for cycloadditions[2].

CuAAC Dynamics vs. Staudinger Ligation

-

CuAAC (Click Chemistry): In the presence of terminal alkynes, the benzylic azide undergoes rapid coordination with Cu(I) acetylide complexes. The lack of direct steric hindrance at the primary benzylic position minimizes the entropic penalty, ensuring the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles[3].

-

Staudinger Reduction: When exposed to triphenylphosphine (Ph3P) or organophosphorus catalysts, the nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming a transient phosphazide intermediate. The subsequent expulsion of nitrogen gas (N2) yields an aza-ylide, which is rapidly hydrolyzed in the presence of water to form methyl 4-(aminomethyl)benzoate[2].

Workflow detailing the synthesis and divergent downstream applications of the azide.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical checks and mechanistic rationales for each step[2].

Protocol 1: Synthesis of Methyl 4-(azidomethyl)benzoate via SN2 Displacement

Causality: The conversion of methyl 4-(bromomethyl)benzoate to the corresponding azide requires a mixed solvent system (Acetone/Water 4:1). Acetone solubilizes the organic halide, while water dissolves the inorganic sodium azide (NaN3). This biphasic-like homogenization accelerates the SN2 displacement by minimizing the activation energy barrier for the solvated azide anion.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 4.0 mmol (912 mg) of methyl 4-(bromomethyl)benzoate in 20 mL of an acetone/water (4:1 v/v) mixture to achieve a 0.2 M final concentration.

-

Azide Addition: Carefully add 1.0 to 1.5 equivalents of NaN3. (Safety Note: NaN3 is highly toxic and can form explosive hydrazoic acid in acidic conditions; ensure the reaction maintains a neutral pH).

-

Reaction Monitoring: Stir the mixture at room temperature (23 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/n-heptane (1:9). The starting material will be consumed, and a new spot (Rf = 0.45) will appear.

-

Quenching & Extraction: Once complete, quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 20 mL). The organic layer contains the product, validating the phase transfer.

-

Purification: Wash the combined organic layers with saturated NaHCO3 (50 mL) to neutralize any trace acids, followed by brine (50 mL) to remove residual water. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Validation: The process yields methyl 4-(azidomethyl)benzoate as a pale yellow oil (approx. 770 mg, 99% isolated yield)[2].

Protocol 2: Staudinger Reduction to Methyl 4-(aminomethyl)benzoate

Causality: Reduction of the azide to a primary amine is achieved using organophosphorus catalysis or stoichiometric Ph3P. The deliberate addition of a protic solvent (methanol/water) is critical to drive the hydrolysis of the highly reactive aza-ylide intermediate into the final amine.

Step-by-Step Methodology:

-

Initiation: Dissolve 0.5 mmol (96 mg) of methyl 4-(azidomethyl)benzoate in a THF/H2O or Methanol solvent system.

-

Reduction: Add 1.1 equivalents of triphenylphosphine (Ph3P). Observe the immediate evolution of N2 gas, which visually validates the formation of the phosphazide and subsequent aza-ylide.

-

Hydrolysis: Stir at room temperature until gas evolution ceases completely.

-

Isolation: Acidify the mixture with ethereal HCl to precipitate the product. Filter to isolate methyl 4-(aminomethyl)benzoate hydrochloride as a white solid (81 mg, 81% yield)[2].

Quantitative Data Presentation

The following table summarizes the critical quantitative metrics, reaction conditions, and analytical validation data for the synthesized derivatives[2].

| Compound | Starting Material | Reagents / Conditions | Isolated Yield | TLC (Rf) | 1H NMR Highlights (400 MHz) |

| Methyl 4-(azidomethyl)benzoate | Methyl 4-(bromomethyl)benzoate | NaN3, Acetone/H2O (4:1), 23 °C | 99% (Pale yellow oil) | 0.45 (1:9 EtOAc/Heptane) | δ 8.06 (d, 2H), 7.39 (d, 2H), 4.42 (s, 2H), 3.93 (s, 3H) |

| Methyl 4-(aminomethyl)benzoate HCl | Methyl 4-(azidomethyl)benzoate | Ph3P, H2O/Solvent, 23 °C, then HCl | 81% (White solid) | N/A (Salt) | δ 7.87 (d, 2H), 7.37 (d, 2H), 3.99 (s, 2H), 3.70 (s, 3H) |

Advanced Applications: Micellar "Click" Nanoreactors

Recent advancements in aqueous organic chemistry leverage Micellar Nanoreactors (MNRs) to conduct CuAAC reactions with unprecedented efficiency[3]. Standard CuAAC reactions often suffer from poor solubility of organic azides like methyl 4-(azidomethyl)benzoate in water.

Mechanistic Breakthrough: By spiking commercially available Pluronic P123 micelles with custom polymeric ligands—such as PEG-monotris-triazole amphiphile (MTA)—researchers can dramatically accelerate the reaction rates.

-

Causality: The hydrophobic core of the P123 micelle acts as a localized solvent, concentrating the methyl 4-(azidomethyl)benzoate and the terminal alkyne. Simultaneously, the spiked MTA ligand coordinates the Cu(I) catalyst precisely at the micellar interface (the corona). This spatial organization significantly reduces the entropic penalty of the cycloaddition, outperforming traditional bulk-solution ligands like TBTA[3].

CuAAC mechanistic pathway driven by Micellar Nanoreactors (MNRs) in aqueous media.

References

-

Sustainable organophosphorus-catalysed Staudinger reduction Royal Society of Chemistry (RSC) URL:[Link]

-

Micellar “Click” Nanoreactors: Spiking Pluronic-Based Micelles with Polymeric Ligands Macromolecules - ACS Publications (November 2024) URL:[Link]

Sources

Divergent Pathways in Azide Chemistry: A Technical Analysis of Methyl 4-(azidomethyl)benzoate vs. 4-Azidobenzoic Acid

Executive Summary

In modern chemical biology and materials science, the azide functional group (–N₃) is a cornerstone of both bioconjugation and target discovery. However, the exact structural context of the azide dictates its chemical behavior, reactivity profile, and ultimate application. This whitepaper provides an in-depth mechanistic analysis distinguishing two frequently conflated compounds: 4-Azidobenzoic acid (4-ABA) and Methyl 4-(azidomethyl)benzoate .

While both compounds possess an azide moiety and a benzoic acid-derived core, the presence of a single methylene spacer (–CH₂–) in the latter fundamentally shifts its electronic properties. As a Senior Application Scientist, I will elucidate why 4-ABA is the definitive choice for photoaffinity labeling (PAL)[1],[2], whereas Methyl 4-(azidomethyl)benzoate serves as an optimal building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in nanoreactor and polymer synthesis[3].

Structural and Electronic Causality

The fundamental divergence between these two molecules lies in their electronic conjugation.

4-Azidobenzoic Acid (Aryl Azide): In 4-ABA, the azide group is directly bonded to the aromatic ring. This direct attachment allows the π-electrons of the azide to conjugate with the aromatic system. Upon irradiation with short-wavelength UV light (~250–300 nm), the molecule readily extrudes nitrogen gas (N₂) to generate a highly reactive singlet aryl nitrene[4]. This nitrene can undergo rapid C–H or N–H insertion into adjacent biomolecules, making it an exceptional photoaffinity label for mapping protein-ligand interactions, such as those in the insulin receptor[1] or T-cell receptors[2].

Methyl 4-(azidomethyl)benzoate (Aliphatic/Benzyl Azide): Here, the azide is separated from the aromatic ring by a methylene (–CH₂–) spacer, classifying it as an aliphatic (benzylic) azide[5]. This spacer breaks the π-conjugation. Consequently, this molecule does not absorb UV light in the same range as aryl azides and does not form a stable, useful nitrene for cross-linking. If photolyzed, aliphatic azides form alkyl nitrenes that rapidly undergo a 1,2-hydrogen shift to form unreactive imines. However, the lack of steric hindrance and electronic conjugation makes this benzylic azide highly reactive toward terminal alkynes in CuAAC "click" chemistry, making it ideal for constructing functionalized nanomaterials and micellar nanoreactors[3]. Furthermore, the carboxylic acid is protected as a methyl ester, increasing its lipophilicity and preventing unwanted side reactions during basic or nucleophilic synthetic steps.

Quantitative Physicochemical Comparison

| Property | 4-Azidobenzoic Acid (4-ABA) | Methyl 4-(azidomethyl)benzoate |

| CAS Number | 6427-66-3 | 94341-53-4[6] |

| Molecular Formula | C₇H₅N₃O₂ | C₉H₉N₃O₂[5] |

| Molecular Weight | 163.13 g/mol | 191.19 g/mol |

| Azide Classification | Aryl Azide | Aliphatic (Benzylic) Azide |

| Primary Reactivity | Photolysis (Nitrene generation)[4] | CuAAC (Click Chemistry)[3] |

| UV Activation Range | ~250 - 300 nm[4] | N/A (Poor photolytic cross-linker) |

| Downstream Application | Photoaffinity Labeling (PAL)[1] | Bioconjugation, Nanoreactors[3] |

4-Azidobenzoic Acid: The Photoaffinity Workhorse

Photoaffinity labeling relies on the spatial proximity of a ligand to its target receptor. 4-ABA is frequently converted into an NHS-ester (2,5-Dioxopyrrolidin-1-yl 4-azidobenzoate) to act as an amine-reactive heterobifunctional cross-linker[4].

Mechanistic Workflow

When the 4-ABA-conjugated ligand binds to its target, UV irradiation triggers nitrene formation. The singlet nitrene either directly inserts into a nearby C-H/N-H bond or undergoes ring expansion to a ketylenamine, which then reacts with local nucleophiles, forming a permanent covalent bond[4].

Mechanism of 4-Azidobenzoic Acid in Photoaffinity Labeling via Nitrene Intermediates.

Self-Validating Protocol: Photoaffinity Labeling of a Target Receptor

Causality Note: We use the NHS-ester of 4-ABA to ensure selective coupling to the primary amines (lysine residues) of the "bait" ligand at pH 7.4-8.0[4].

-

Bait Conjugation: Incubate the bait protein/peptide with a 5-fold molar excess of 4-ABA-NHS ester in PBS (pH 7.8) for 2 hours at room temperature.

-

Quenching & Purification: Quench unreacted NHS ester with 50 mM Tris-HCl. Purify the azido-modified bait using a size-exclusion desalting column. Validation: Analyze via MALDI-TOF MS to confirm the mass shift corresponding to the 4-ABA tag.

-

Receptor Incubation: Incubate the azido-bait with the target cell lysate (e.g., hepatoma cells for insulin receptor mapping[1]) in the dark for 1 hour at 4°C to allow equilibrium binding.

-

Photoactivation: Irradiate the sample using a UV lamp (254 nm) for 5–10 minutes on ice. Causality: Ice is critical to prevent thermal degradation of the protein complex during irradiation.

-

Validation & Analysis: Resolve the complex via SDS-PAGE. Self-Validation: Always run a "No UV" control lane and a "Competitor" lane (excess unlabeled bait). A successful cross-link will show a high-molecular-weight band only in the UV-irradiated, non-competed lane, confirming specific spatial interaction[1],[2].

Methyl 4-(azidomethyl)benzoate: The Click Chemistry Anchor

Methyl 4-(azidomethyl)benzoate is synthesized via nucleophilic substitution of methyl 4-(bromomethyl)benzoate with sodium azide[5]. The resulting benzylic azide is highly stable under standard physiological conditions but reacts explosively fast in the presence of Copper(I) and terminal alkynes.

Mechanistic Workflow

The CuAAC reaction relies on the in situ generation of Cu(I), which forms a π-complex with the terminal alkyne, lowering the activation energy for the cycloaddition with the aliphatic azide. This results in a highly stable 1,4-disubstituted 1,2,3-triazole linkage, frequently used to assemble micellar nanoreactors[3].

CuAAC Workflow utilizing Methyl 4-(azidomethyl)benzoate for Bioconjugation.

Self-Validating Protocol: CuAAC Functionalization

Causality Note: Cu(I) is thermodynamically unstable and easily oxidized to Cu(II). Therefore, we generate it in situ using Copper(II) sulfate and a reducing agent (Sodium Ascorbate) to maintain a continuous catalytic cycle.

-

Reaction Assembly: In a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1), combine Methyl 4-(azidomethyl)benzoate (1.0 eq) and the desired terminal alkyne (1.1 eq).

-

Catalyst Addition: Add CuSO₄·5H₂O (0.05 eq) followed by Sodium Ascorbate (0.1 eq). Causality: Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only when all substrates are present, preventing catalyst degradation.

-

Incubation: Stir at room temperature for 2–4 hours. The reaction mixture often changes from blue (Cu(II)) to pale yellow/colorless (Cu(I)).

-

Purification: Extract the product using ethyl acetate, wash with brine to remove copper salts, and concentrate.

-

Validation & Analysis: Confirm the product via ¹H NMR. Self-Validation: The disappearance of the benzylic azide CH₂ protons (typically around δ 4.4 ppm[5]) and the appearance of the distinct triazole ring proton (singlet, ~δ 7.8-8.2 ppm) serve as an internal, self-validating confirmation of a successful click reaction.

Strategic Selection Guide

Choosing between these two reagents dictates the trajectory of your experimental design:

-

Choose 4-Azidobenzoic Acid when your goal is Target Discovery or Structural Mapping . If you need to covalently capture unknown interacting proteins in a complex lysate, the UV-activated nitrene chemistry of 4-ABA is mandatory[1].

-

Choose Methyl 4-(azidomethyl)benzoate when your goal is Material Synthesis or Modular Assembly . If you are building block-copolymers, functionalizing surfaces, or utilizing Staudinger reductions[5], the robust, orthogonal reactivity of this benzylic azide under CuAAC conditions provides near-quantitative yields without the risk of light-induced degradation[3].

References

-

CF Plus Chemicals. "4-Azidobenzoic acid NHS ester - CF Plus Chemicals." cfplus.cz. Available at: [Link]

-

PubMed. "Photoaffinity labeling of the insulin receptor in H4 hepatoma cells." nih.gov. Available at:[Link]

-

PubMed. "Photoaffinity Labeling of the T Cell Receptor on Cloned Cytotoxic T Lymphocytes by Covalent Photoreactive Ligand." nih.gov. Available at:[Link]

-

Molaid. "methyl 4-(azidomethyl)benzoate - CAS号94341-53-4 - 摩熵化学." molaid.com. Available at: [Link]

-

The Royal Society of Chemistry. "Sustainable organophosphorus-catalysed Staudinger reduction." rsc.org. Available at:[Link]

-